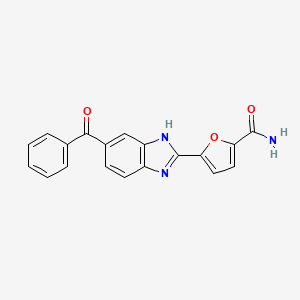
5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring fused to a furan ring, with a benzoyl group attached to the benzimidazole ring. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach is the reaction of 2-aminofuran-5-carboxamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzimidazole derivative, which is then further reacted with furan-2-carboxamide under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
Medicine: Research has indicated that this compound may have antiparasitic properties, making it useful in the treatment of parasitic infections
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity make it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism by which 5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell walls by binding to and inhibiting essential enzymes. In antiparasitic applications, it interferes with the metabolic pathways of parasites. The exact molecular targets and pathways can vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound with similar biological and chemical properties.
Furan-2-carboxamide: A related compound with a similar furan ring structure.
Benzoyl chloride: A reagent used in the synthesis of this compound.
Uniqueness: 5-(6-Benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide stands out due to its unique combination of benzimidazole and furan rings, which provides it with distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
CAS-Nummer |
920286-57-3 |
|---|---|
Molekularformel |
C19H13N3O3 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
5-(6-benzoyl-1H-benzimidazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3/c20-18(24)15-8-9-16(25-15)19-21-13-7-6-12(10-14(13)22-19)17(23)11-4-2-1-3-5-11/h1-10H,(H2,20,24)(H,21,22) |
InChI-Schlüssel |
LFGQVPHFEXSNLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



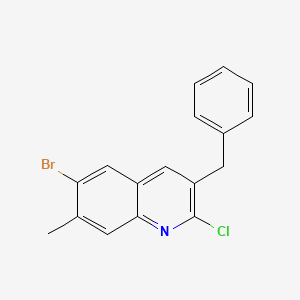
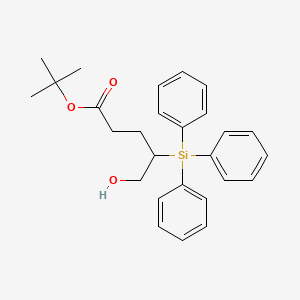
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
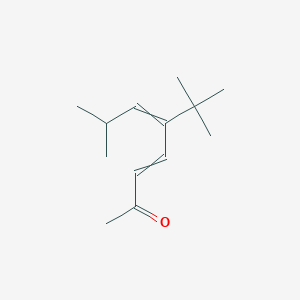
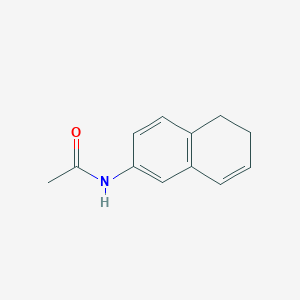
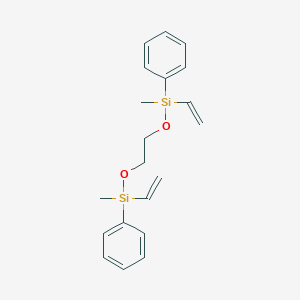

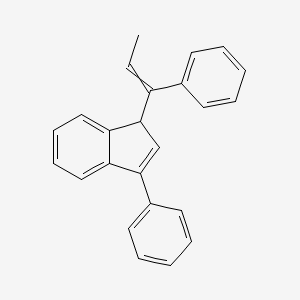
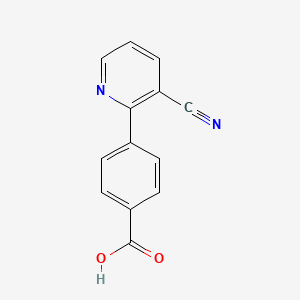
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

